molecular formula C6H7ClN2 B1419617 4-chloro-5-cyclopropyl-1H-pyrazole CAS No. 1248516-15-5

4-chloro-5-cyclopropyl-1H-pyrazole

Cat. No. B1419617
M. Wt: 142.58 g/mol
InChI Key: FJQAWEVXDQXJOU-UHFFFAOYSA-N
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Description

4-chloro-5-cyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1248516-15-5 . It has a molecular weight of 142.59 and its IUPAC name is 4-chloro-5-cyclopropyl-1H-pyrazole . The compound is typically stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of pyrazoles, including 4-chloro-5-cyclopropyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the use of heterocyclic systems and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 4-chloro-5-cyclopropyl-1H-pyrazole is represented by the InChI Code: 1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) . This indicates that the compound consists of a pyrazole ring substituted with a chlorine atom and a cyclopropyl group.


Physical And Chemical Properties Analysis

4-chloro-5-cyclopropyl-1H-pyrazole is an oil at room temperature . It has a molecular weight of 142.59 .

Scientific Research Applications

Synthesis and Reactivity

  • Palladium-Catalyzed Arylations : 4-chloro-5-cyclopropyl-1H-pyrazole derivatives have been successfully used in palladium-catalyzed direct arylations. These reactions achieve regioselective C4-arylation of pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's stability in complex chemical reactions (Sidhom, Soulé, Doucet, & Allouche, 2018).

  • Synthesis of Triazole Derivatives : The compound is used in the synthesis of various triazole derivatives, highlighting its versatility in organic synthesis (Yan, Chen, Bruneau, Dixneuf, & Doucet, 2012).

Pharmacological Research

  • Anticancer Properties : Studies have shown that derivatives of 4-chloro-5-cyclopropyl-1H-pyrazole possess potential anticancer properties. For instance, some synthesized pyrazolyl thiourea derivatives exhibited apoptosis and necrosis inducing effects in human cancer cells (Nițulescu, Matei, Aldea, Draghici, Olaru, & Bleotu, 2015).

  • Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives synthesized from 4-chloro-5-cyclopropyl-1H-pyrazole showed significant cytotoxic effects against breast cancer and leukemia cells, highlighting their potential as antiproliferative agents (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).

Molecular Structure and Analysis

  • Crystallographic Studies : The molecular and crystal structure of pyrazole derivatives, including those with a 4-chloro-5-cyclopropyl substituent, have been extensively studied. These studies provide valuable insights into the stereochemistry and electronic properties of these compounds (Xu & Shi, 2011).

  • Conformational and NBO Analysis : Detailed conformational studies and Natural Bond Orbital (NBO) analysis have been conducted on pyrazole derivatives. These studies help understand the electronic structure and reactivity of these compounds (Channar, Saeed, Erben, Larik, Riaz, Flörke, & Arshad, 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It comes with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-5-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQAWEVXDQXJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-cyclopropyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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